

Spectroscopic Profile of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dihydroxy-2-methoxyxanthone

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This technical guide provides a summary of the available spectroscopic information for the naturally occurring xanthone, **1,3-Dihydroxy-2-methoxyxanthone**. This compound has been isolated from plant sources, including *Polygala caudata* and *Polygala fallax*, and its structure has been characterized using various spectroscopic techniques. Due to limitations in accessing the full text of primary research articles, this guide summarizes the publicly available data and provides a general overview of the methodologies typically employed for the spectroscopic analysis of such compounds.

Chemical Structure and Properties

- Compound Name: **1,3-Dihydroxy-2-methoxyxanthone**
- Molecular Formula: C₁₄H₁₀O₅
- Molecular Weight: 258.23 g/mol
- CAS Number: 87339-74-0[1]

Spectroscopic Data Summary

Detailed, quantitative spectroscopic data for **1,3-Dihydroxy-2-methoxyxanthone** is primarily available within specialized scientific literature. While direct access to the full datasets from

these publications is limited, the following provides a summary of the types of data reported and references to the primary sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR: A reference to the ¹³C NMR spectrum of **1,3-Dihydroxy-2-methoxyxanthone** in CDCl₃ is available in the SpectraBase database, citing the publication PHYTOCHEMISTRY, 67, 2146 (2006).[2] Access to the full spectral data, including chemical shifts for each carbon atom, is typically available through the original publication or specialized databases.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The full ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for **1,3-Dihydroxy-2-methoxyxanthone**, would be detailed in the primary literature.

A comprehensive search has identified the following key publications that report the isolation and structural elucidation of **1,3-Dihydroxy-2-methoxyxanthone**, and are expected to contain the complete NMR data:

- Li W, et al. Xanthones from Polygala caudata. Phytochemistry, 1999, 51(7): 953-958.[1]
- Lin L L, et al. [Chemical constituents in roots of Polygala fallax and their anti-oxidation activities in vitro]. Zhongguo Zhong Yao Za Zhi, 2005, 30(11): 827-30.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,3-Dihydroxy-2-methoxyxanthone** would be expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: For the hydroxyl groups.
- C=O stretching: For the ketone group of the xanthone core.
- C-O stretching: For the ether and hydroxyl groups.

- C=C stretching: For the aromatic rings.
- C-H stretching and bending: For the aromatic and methoxy protons.

The specific wavenumbers for these absorptions would be provided in the experimental section of the aforementioned research articles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of **1,3-Dihydroxy-2-methoxyxanthone** would show a molecular ion peak (M^+) corresponding to its molecular weight, as well as fragmentation patterns that can help to confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Experimental Protocols: A General Overview

While the specific experimental details for **1,3-Dihydroxy-2-methoxyxanthone** are contained within the cited literature, the following provides a general overview of the standard methodologies used for spectroscopic analysis of natural products.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., $CDCl_3$, $DMSO-d_6$). For IR spectroscopy, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For MS, the sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) and introduced into the instrument.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- 1H NMR: Spectra are recorded to determine the chemical shifts, coupling constants, and integration of all proton signals.
- ^{13}C NMR: Spectra are recorded to identify the chemical shifts of all carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, and to fully assign the structure.

Infrared (IR) Spectroscopy

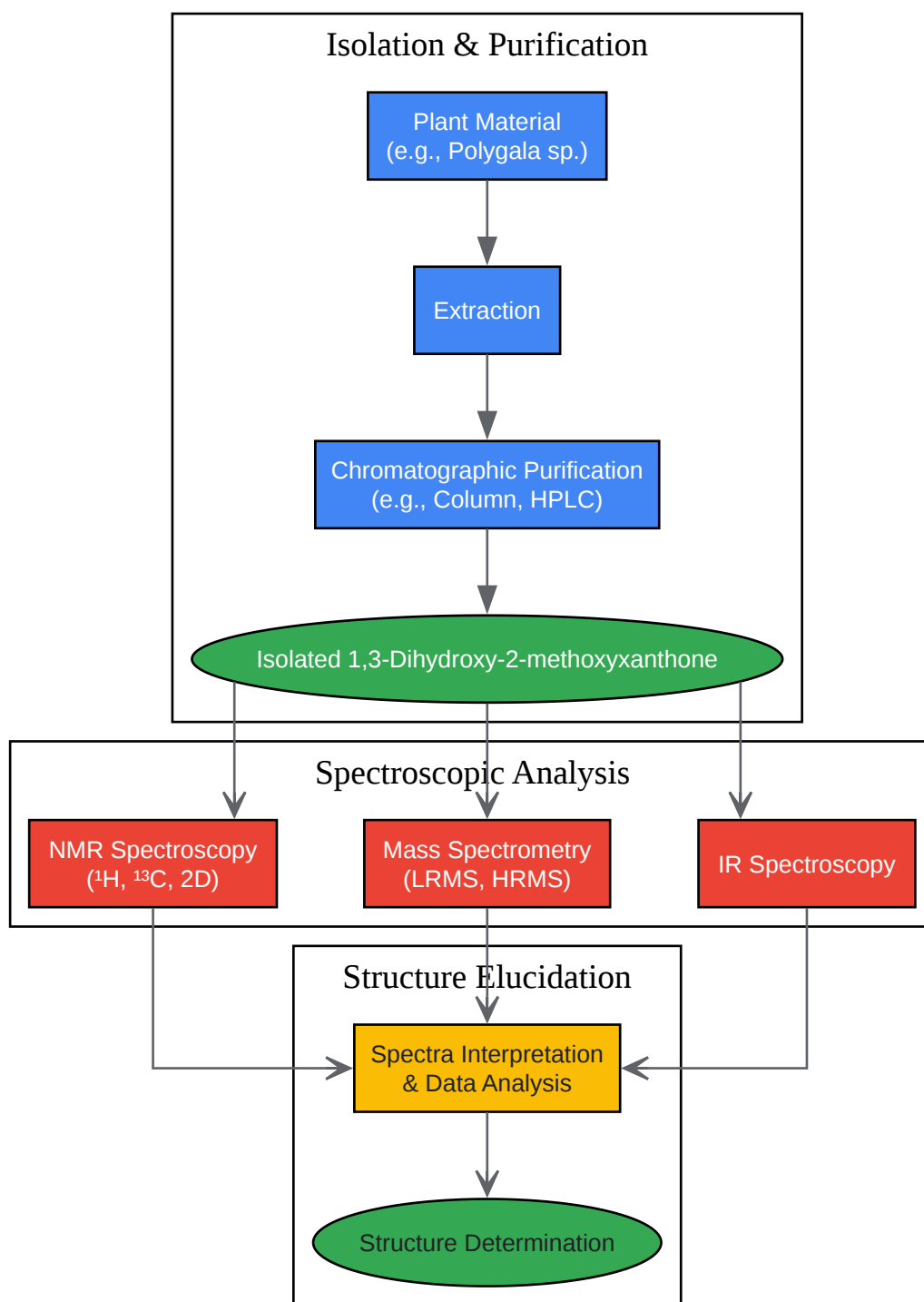
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Acquisition: The instrument is calibrated, and the sample is introduced to obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **1,3-Dihydroxy-2-methoxyxanthone**.



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Caption: General workflow for the isolation and structural elucidation of a natural product.

Conclusion

1,3-Dihydroxy-2-methoxyxanthone is a known natural product whose structure has been established through standard spectroscopic methods. While the detailed, raw spectroscopic data is embedded within primary scientific literature, this guide provides an overview of the available information and the general experimental approaches used for its characterization. For in-depth research and drug development, obtaining the full text of the cited articles is recommended to access the complete spectroscopic datasets.

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Phone: (601) 213-4426

Email: info@benchchem.com